molecular formula C7H5ClIN3S B13009942 4-Chloro-7-iodo-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine

4-Chloro-7-iodo-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine

Cat. No.: B13009942
M. Wt: 325.56 g/mol
InChI Key: ZMPYOMRCLRLNMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-7-iodo-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound that features a unique structure combining pyrrole and triazine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7-iodo-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine can be achieved through various methods. One common approach involves the cyclization of pyrrole derivatives with appropriate reagents. For instance, the reaction of pyrrole with chloramine and formamidine acetate can yield the desired triazine compound . Another method involves the use of bromohydrazone intermediates, which undergo cyclization to form the triazine ring .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the synthetic routes for scalability and yield. The use of transition metal-mediated synthesis and rearrangement of pyrrolooxadiazines are some of the methods employed to achieve large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7-iodo-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or iodine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The methylthio group can be oxidized to form sulfoxides or sulfones, while reduction reactions can convert the triazine ring to its corresponding dihydro derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted triazine derivatives, sulfoxides, and sulfones, depending on the reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-Chloro-7-iodo-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-7-iodo-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine is unique due to its specific substitution pattern and the presence of both chlorine and iodine atoms, which contribute to its distinct chemical reactivity and biological properties. This uniqueness makes it a valuable compound for developing new therapeutic agents and studying complex biological processes.

Properties

Molecular Formula

C7H5ClIN3S

Molecular Weight

325.56 g/mol

IUPAC Name

4-chloro-7-iodo-2-methylsulfanylpyrrolo[2,1-f][1,2,4]triazine

InChI

InChI=1S/C7H5ClIN3S/c1-13-7-10-6(8)4-2-3-5(9)12(4)11-7/h2-3H,1H3

InChI Key

ZMPYOMRCLRLNMH-UHFFFAOYSA-N

Canonical SMILES

CSC1=NN2C(=CC=C2I)C(=N1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.